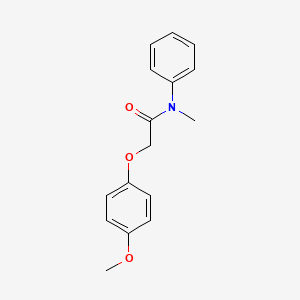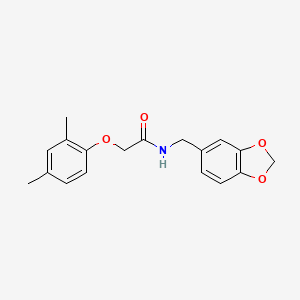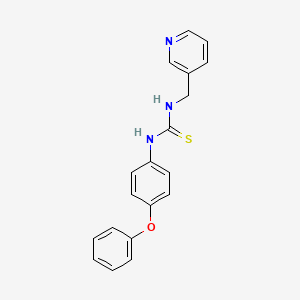![molecular formula C12H17Cl2NO B5778935 2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)
2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound commonly used as a disinfectant and preservative in various industries, including pharmaceuticals, cosmetics, and food processing. BAC is highly effective against a wide range of microorganisms, including bacteria, viruses, and fungi.
作用機序
BAC works by disrupting the cell membrane of microorganisms, leading to leakage of cellular components and ultimately cell death. It also inhibits the growth and replication of microorganisms by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
BAC has been shown to have some toxic effects on mammalian cells at high concentrations. It can cause cell membrane damage, mitochondrial dysfunction, and oxidative stress. However, at lower concentrations, BAC has been shown to have no significant toxic effects on mammalian cells.
実験室実験の利点と制限
BAC is a widely used disinfectant and preservative in various industries, including pharmaceuticals, cosmetics, and food processing. Its broad-spectrum antimicrobial activity makes it an attractive option for use in lab experiments. However, its potential toxic effects on mammalian cells at high concentrations must be taken into consideration when designing experiments.
将来の方向性
Future research on BAC could focus on its potential use as a therapeutic agent for various microbial infections. It could also be studied for its potential use in combination with other antimicrobial agents to enhance their efficacy. Further studies could also be conducted to determine the optimal concentration of BAC for use in various applications and to investigate its long-term effects on mammalian cells.
合成法
BAC can be synthesized by the reaction of benzyl chloride with dimethylamine, followed by reaction with propylene oxide. The resulting product is then quaternized with methyl chloride or dimethyl sulfate.
科学的研究の応用
BAC has been extensively studied for its antimicrobial properties and has been used in various scientific research studies. It has been shown to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, viruses, and fungi. BAC has been used in research studies related to wound healing, ophthalmology, and dermatology.
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-6-15(7-8-16)9-10-11(13)4-3-5-12(10)14/h3-5,16H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVSUPSRNKXNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430548 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)

![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)

![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5778904.png)
![5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5778907.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)